molecular formula C17H12N2O3S B8737962 3-(1-benzenesulfonyl-1H-indol-2-yl)-3-oxo-propionitrile

3-(1-benzenesulfonyl-1H-indol-2-yl)-3-oxo-propionitrile

Cat. No. B8737962
M. Wt: 324.4 g/mol
InChI Key: NDXRWQDYDWFLQV-UHFFFAOYSA-N
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Patent
US09102692B2

Procedure details

Acetonitrile (10.6 g, 0.202 mol) was added to a tetrahydrofuran (THF) solution (135 ml) of 1-benzenesulfonyl-1H-indole-2-carboxylic acid ethyl ester (33.4 g, 0.101 mol), and cooled to −78° C. A tetrahydrofuran (THF) solution of 1 M lithium bis(trimethylsilyl) amide (213 ml, 0.213 mol) was added dropwise thereto, and stirred for 30 minutes. A saturated aqueous solution (83 ml) of ammonium chloride was added to the reaction mixture, and stirred for 10 minutes. Water (50 ml) was added to the mixture and warmed to room temperature. The solvent was distilled off under reduced pressure, and the resulting residue was extracted with ethyl acetate. The extract was washed with a saturated aqueous solution of sodium chloride and dried over anhydrous sodium sulfate. The desiccant was removed by filtration. The filtrate was concentrated under reduced pressure. The resulting crude product was washed with ethanol to give 3-(1-benzenesulfonyl-1H-indol-2-yl)-3-oxo-propionitrile (47.3 g, 70%).
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
33.4 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
solvent
Reaction Step One
Quantity
83 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
213 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](#[N:3])[CH3:2].C(O[C:7]([C:9]1[N:10]([S:18]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)(=[O:20])=[O:19])[C:11]2[C:16]([CH:17]=1)=[CH:15][CH:14]=[CH:13][CH:12]=2)=[O:8])C.C[Si]([N-][Si](C)(C)C)(C)C.[Li+].[Cl-].[NH4+]>O.O1CCCC1>[C:21]1([S:18]([N:10]2[C:11]3[C:16](=[CH:15][CH:14]=[CH:13][CH:12]=3)[CH:17]=[C:9]2[C:7](=[O:8])[CH2:2][C:1]#[N:3])(=[O:19])=[O:20])[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
10.6 g
Type
reactant
Smiles
C(C)#N
Name
Quantity
33.4 g
Type
reactant
Smiles
C(C)OC(=O)C=1N(C2=CC=CC=C2C1)S(=O)(=O)C1=CC=CC=C1
Name
Quantity
135 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
83 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
213 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the resulting residue was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The desiccant was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
WASH
Type
WASH
Details
The resulting crude product was washed with ethanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C(=CC2=CC=CC=C12)C(CC#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 47.3 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 144.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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